molecular formula C15H20O3 B017424 2-Octanone, 8-(3,4-methylenedioxyphenyl) CAS No. 105317-66-6

2-Octanone, 8-(3,4-methylenedioxyphenyl)

Cat. No.: B017424
CAS No.: 105317-66-6
M. Wt: 248.32 g/mol
InChI Key: DBBLBCCPXKEKRW-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Octanone, 8-(3,4-methylenedioxyphenyl) is a ketone derivative featuring an 8-carbon chain with a methylenedioxyphenyl group attached at the terminal position. Its molecular formula is C₁₅H₂₀O₃, and its SMILES representation is CC(=O)CCCCCCC1=CC2=C(C=C1)OCO2 . The compound has a molecular weight of 248.32 g/mol based on spectroscopic data from Ruta chalepensis extracts .

Natural Occurrence This compound is identified in Ruta chalepensis, a medicinal plant traditionally used for its antimicrobial and anti-inflammatory properties .

Properties

CAS No.

105317-66-6

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

8-(1,3-benzodioxol-5-yl)octan-2-one

InChI

InChI=1S/C15H20O3/c1-12(16)6-4-2-3-5-7-13-8-9-14-15(10-13)18-11-17-14/h8-10H,2-7,11H2,1H3

InChI Key

DBBLBCCPXKEKRW-UHFFFAOYSA-N

SMILES

CC(=O)CCCCCCC1=CC2=C(C=C1)OCO2

Canonical SMILES

CC(=O)CCCCCCC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Physicochemical Parameters

The following table summarizes critical properties of 2-Octanone, 8-(3,4-methylenedioxyphenyl) and related compounds:

Compound Name CAS Molecular Weight (g/mol) Vc logP Source/References
2-Octanone, 8-(3,4-methylenedioxyphenyl) 529778 248.32 0.773 3.497 Ruta chalepensis
2-Hexanone, 6-(3,4-methylenedioxyphenyl) 529777 220.26 N/A N/A Ruta chalepensis
n-Octyl phenyl ketone 6008-36-2 Not reported 0.773 N/A Cheméo Report
Glutaric acid, 3-methylbut-2-yl 4-fluoro-2-methoxyphenyl ester 114-607-1 Not reported N/A 3.498 Cheméo Report

Structural and Functional Comparisons

Chain Length and Substitution Patterns
  • 2-Hexanone, 6-(3,4-methylenedioxyphenyl): A shorter-chain analog (6 carbons) with the methylenedioxyphenyl group at position 6. Its lower molecular weight (220.26 g/mol) may reduce lipophilicity compared to the target compound .
  • n-Octyl phenyl ketone : Shares an 8-carbon chain but lacks the methylenedioxy moiety. Its identical Vc value (0.773) suggests similar chromatographic retention behavior under specific conditions, despite structural differences .
Lipophilicity (logP)
  • The target compound exhibits a logP of 3.497 , indicating moderate lipophilicity, which is critical for membrane permeability and bioavailability .
  • Esters like Glutaric acid, 3-methylbut-2-yl 4-fluoro-2-methoxyphenyl ester show nearly identical logP values (~3.498), suggesting comparable partitioning behavior despite divergent functional groups .

Discrepancies and Limitations

  • Conflicting CAS and Molecular Weight Data: reports a molecular weight of 200.90 g/mol for 2-Octanone, 8-(3,4-methylenedioxyphenyl) (CAS 20-570-6), conflicting with the more reliable Ruta chalepensis-derived data (248.32 g/mol; CAS 529778) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Octanone, 8-(3,4-methylenedioxyphenyl)
Reactant of Route 2
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2-Octanone, 8-(3,4-methylenedioxyphenyl)

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